molecular formula C16H19N5O2S2 B13358440 6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358440
M. Wt: 377.5 g/mol
InChI Key: XZLXNEQSJHFUGN-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₅O₂S₂
  • Molecular Weight : 377.5 g/mol
  • Key Functional Groups : Methylsulfonyl group, piperidine moiety, and a triazolo-thiadiazole scaffold.

Pharmacological Activities

Recent studies have demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. In vitro studies suggest that the presence of the methylsulfonyl group enhances its antibacterial efficacy.
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It has been tested against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to stabilize microtubules and inhibit tau aggregation in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolothiadiazoles. Key observations include:

  • Substituent Influence : The position and nature of substituents on the phenyl and piperidine rings significantly impact biological activity. For instance, the 3-methylphenyl substituent enhances both antimicrobial and anticancer activities compared to other substituents .
  • Functional Group Variations : Variations in the methylsulfonyl group can alter potency. Compounds with different sulfonyl substituents have been synthesized to evaluate their effects on activity profiles .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated IC50 values in the low micromolar range, suggesting significant anticancer potential.
    • Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Study :
    • In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in reduced tau phosphorylation and improved cognitive function as measured by behavioral tests.
    • Histological analysis showed decreased amyloid-beta plaque deposition compared to control groups.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces tau phosphorylation in Alzheimer's models

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-11-4-3-5-13(10-11)15-19-21-14(17-18-16(21)24-15)12-6-8-20(9-7-12)25(2,22)23/h3-5,10,12H,6-9H2,1-2H3

InChI Key

XZLXNEQSJHFUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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